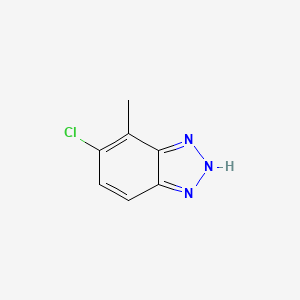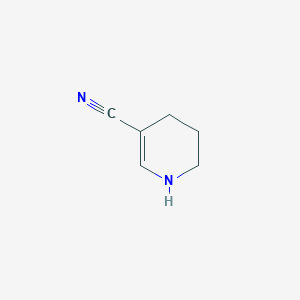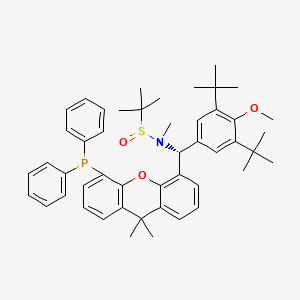
6-Chloro-7-methyl-1H-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-4-methyl-1H-benzo[d][1,2,3]triazole: is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the fifth position and a methyl group at the fourth position on the benzotriazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-methyl-1H-benzo[d][1,2,3]triazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloro-3-methylphenylhydrazine with sodium nitrite in the presence of hydrochloric acid can yield the desired triazole compound. The reaction typically proceeds at low temperatures to ensure the stability of intermediates.
Industrial Production Methods: Industrial production of 5-chloro-4-methyl-1H-benzo[d][1,2,3]triazole often involves large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 5-chloro-4-methyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of catalysts like copper(I) iodide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted triazoles with different functional groups.
Oxidation Reactions: Oxidized derivatives such as triazole oxides.
Reduction Reactions: Reduced forms of the triazole ring, including dihydro and tetrahydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-chloro-4-methyl-1H-benzo[d][1,2,3]triazole is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their anticancer, antiviral, and anti-inflammatory activities.
Industry: In the industrial sector, 5-chloro-4-methyl-1H-benzo[d][1,2,3]triazole is used as a corrosion inhibitor, dye intermediate, and stabilizer in polymer production.
Mecanismo De Acción
The mechanism of action of 5-chloro-4-methyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the desired biological effect. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.
Comparación Con Compuestos Similares
5-chloro-1H-benzo[d][1,2,3]triazole: Lacks the methyl group at the fourth position.
4-methyl-1H-benzo[d][1,2,3]triazole: Lacks the chlorine atom at the fifth position.
1H-benzo[d][1,2,3]triazole: Lacks both the chlorine and methyl groups.
Uniqueness: 5-chloro-4-methyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its stability under various conditions.
Propiedades
Fórmula molecular |
C7H6ClN3 |
|---|---|
Peso molecular |
167.59 g/mol |
Nombre IUPAC |
5-chloro-4-methyl-2H-benzotriazole |
InChI |
InChI=1S/C7H6ClN3/c1-4-5(8)2-3-6-7(4)10-11-9-6/h2-3H,1H3,(H,9,10,11) |
Clave InChI |
BUOLWKSFADWMOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=NNN=C12)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride](/img/structure/B13658807.png)


![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13658813.png)
![2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B13658828.png)



![Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide](/img/structure/B13658858.png)

![3-(tert-Butyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13658862.png)



